

Synthesis of 4-fluoro-N,N-dimethylbenzamide: Application Notes and Protocols

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Compound of Interest

Compound Name: *4-fluoro-N,N-dimethylbenzamide*

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This document provides detailed application notes and experimental protocols for the synthesis of **4-fluoro-N,N-dimethylbenzamide**, a valuable intermediate in pharmaceutical and agrochemical research. Two primary synthetic routes are presented, starting from 4-fluorobenzoic acid and 4-fluorobenzoyl chloride, respectively.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below for easy reference.

Property	4-Fluorobenzoic Acid	4-Fluorobenzoyl Chloride	Dimethylamine (2.0 M in THF)	4-fluoro-N,N-dimethylbenzamide
Molecular Formula	C ₇ H ₅ FO ₂	C ₇ H ₄ CIFO	C ₂ H ₇ N	C ₉ H ₁₀ FNO
Molecular Weight	140.11 g/mol	158.56 g/mol	45.08 g/mol	167.18 g/mol
Appearance	White crystalline solid	Colorless to pale yellow liquid	Clear, colorless solution	Off-white solid
Melting Point (°C)	182-185	10-12	-93	Not explicitly found
Boiling Point (°C)	251	82 (at 20 mmHg)	-	Not explicitly found
Density (g/mL)	1.48	1.342 (at 25 °C)	~0.8	Not explicitly found

Experimental Protocols

Two reliable methods for the synthesis of **4-fluoro-N,N-dimethylbenzamide** are detailed below.

Protocol 1: Synthesis from 4-fluorobenzoic acid

This two-step protocol involves the initial conversion of 4-fluorobenzoic acid to its corresponding acid chloride, followed by amidation with dimethylamine.

Step 1a: Synthesis of 4-fluorobenzoyl chloride

This reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

- 4-fluorobenzoic acid
- Oxalyl chloride or Thionyl chloride

- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous Dichloromethane (DCM)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
- Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. Gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.
- Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
- The reaction progress can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
- Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield crude 4-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 4-fluoro-N,N-dimethylbenzamide

Materials and Reagents:

- 4-fluorobenzoyl chloride (from Step 1a)
- Dimethylamine (2.0 M solution in THF)
- Triethylamine (optional, as a scavenger for HCl)
- Anhydrous Dichloromethane (DCM)

- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the crude 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
- Slowly add a 2.0 M solution of dimethylamine in THF (1.2 - 1.5 eq). If dimethylamine hydrochloride is used, add triethylamine (2.2 - 2.5 eq) to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford **4-fluoro-N,N-dimethylbenzamide**.

Protocol 2: Synthesis from 4-fluorobenzoyl chloride

This protocol is a more direct approach, starting from the commercially available 4-fluorobenzoyl chloride.

Materials and Reagents:

- 4-fluorobenzoyl chloride

- Dimethylamine (2.0 M solution in THF) or Dimethylamine hydrochloride
- Triethylamine
- Anhydrous Dichloromethane (DCM)
- 1 M HCl solution
- Saturated NaHCO_3 solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
- To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in 30 mL of anhydrous dichloromethane (DCM).
- Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in 10 mL of anhydrous DCM and add it to the dropping funnel.
- Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.[1]
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.[1]
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess amines, 20 mL of saturated NaHCO_3 solution to neutralize any remaining acid, and finally with 20 mL of brine.[1]

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-fluoro-N,N-dimethylbenzamide**.

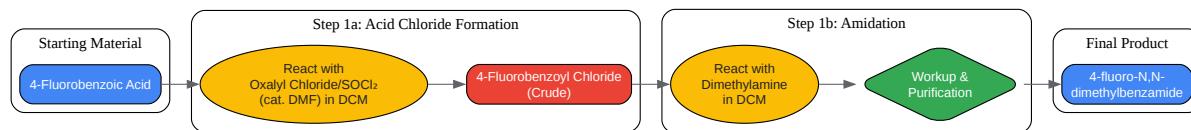
Characterization Data

The following table summarizes the spectroscopic data for **4-fluoro-N,N-dimethylbenzamide**.

Data Type	Observed Data
¹ H NMR	(400 MHz, DMSO) δ 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J = 22.5 Hz, 6H).[2]
¹³ C NMR	(101 MHz, DMSO) δ 169.15, 163.59, 161.14, 132.85, 129.47, 115.15, 39.72, 34.79.[2]
Melting Point	Not explicitly found for the fluorinated compound. For comparison, the melting point of the non-fluorinated analog, N,N-dimethylbenzamide, is reported to be in the range of 42-45 °C.[3][4]

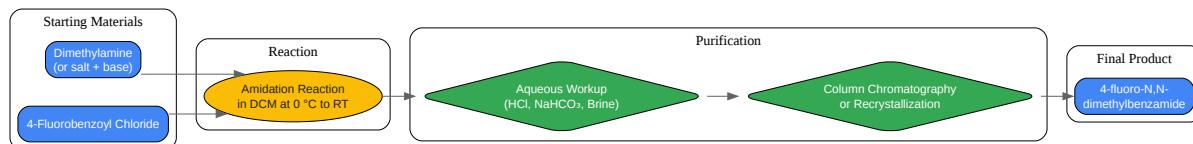
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of **4-fluoro-N,N-dimethylbenzamide**.



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Caption: Workflow for the synthesis of **4-fluoro-N,N-dimethylbenzamide** from 4-fluorobenzoic acid.

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Caption: Workflow for the synthesis of **4-fluoro-N,N-dimethylbenzamide** from 4-fluorobenzoyl chloride.

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